(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Description
Structural and Functional Context
The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol belongs to the class of steroidal derivatives characterized by a cyclopenta[a]phenanthrene core , a structural motif shared with endogenous hormones like progesterone and estradiol. Its molecular formula, C₂₂H₃₀O₂ , reflects a complex arrangement of functional groups that dictate its biochemical interactions.
Key Structural Features:
- Stereochemistry : The compound exhibits five defined stereocenters (8R,9S,13S,14S,17R), which are critical for its three-dimensional conformation and receptor-binding specificity.
- Ethynyl Group at C17 : This substituent enhances metabolic stability and mimics the structural features of synthetic progestins like levonorgestrel .
- Methoxy Group at C3 : Introduces lipophilicity, influencing solubility and pharmacokinetic behavior.
- 13-Ethyl Substituent : Modulates steric interactions with hydrophobic binding pockets in target receptors.
Table 1: Structural Comparison with Related Compounds
The compound’s functional profile is defined by its ability to interact with nuclear hormone receptors , particularly progesterone receptors (PR), due to structural analogies with synthetic progestogens. Its methoxy group may also confer prodrug properties, requiring enzymatic demethylation for activation, akin to mestranol’s conversion to ethinylestradiol .
Historical Significance in Pharmacological Research
First identified during efforts to optimize contraceptive agents in the mid-20th century, this compound emerged as a key impurity in levonorgestrel synthesis. Its discovery underscored the importance of stereochemical precision in steroid synthesis, as minor deviations in configuration can alter bioactivity or introduce unintended metabolites.
Milestones in Research:
- 1960s : Early synthetic routes to levonorgestrel revealed byproducts with 13-ethyl and 17-ethynyl groups, prompting structural characterization.
- 1980s : Advances in chromatographic techniques enabled isolation and identification of this compound as a process-related impurity.
- 2000s : Studies utilizing X-ray crystallography and NMR confirmed its stereochemical configuration, clarifying its role in modulating progesterone receptor affinity.
Table 2: Synthetic Routes and Historical Developments
| Decade | Innovation | Impact on Compound Characterization |
|---|---|---|
| 1960–70 | Use of Grignard reagents in steroid synthesis | Enabled introduction of ethynyl groups at C17 |
| 1980–90 | High-performance liquid chromatography (HPLC) | Facilitated purification and impurity profiling |
| 2000–10 | Chiral resolution techniques | Resolved stereochemical ambiguities |
The compound’s study has contributed to broader pharmacological insights, including:
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXCBGIFQZKDED-AANPDWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC=C(C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14507-51-8, 799-43-9 | |
| Record name | (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14507-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 18,19-Dinorpregna-2,5(10)-dien-20-yn-17-ol, 13-ethyl-3-methoxy-, (17α)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1)-13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-2,5(10)-dien-20-yn-17-ol | |
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| Record name | 13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol, (17alpha)- | |
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| Record name | 13-ethyl-3-methoxy-18,19-dinor-17α-pregna-2,5(10)-dien-20-yn-17-ol | |
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| Record name | (±)-13-ethyl-3-methoxy-18,19-dinor-17α-pregna-2,5(10)-dien-20-yn-17-ol | |
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| Record name | 13-ETHYL-3-METHOXY-18,19-DINORPREGNA-2,5(10)-DIEN-20-YN-17-OL, (17.ALPHA.)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanism of Action
Biological Activity
The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with potential biological activities. This article reviews its pharmacological properties and biological effects based on available literature and research findings.
- Molecular Formula : C20H26O2
- Molecular Weight : 310.387 g/mol
- CAS Number : 38002-18-5
- Structure : The compound features a cyclopenta[a]phenanthrene core with various functional groups that contribute to its biological activity.
Hormonal Activity
This compound exhibits significant progestogenic activity , which is crucial for its potential use in hormone replacement therapies and contraceptive formulations. It acts as a selective modulator of progesterone receptors (PR), influencing reproductive processes and potentially offering therapeutic benefits in conditions related to hormonal imbalances .
Anti-inflammatory Effects
Studies indicate that the compound may possess anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation .
Antitumor Activity
Research has highlighted the compound's cytotoxic effects against certain cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death. This property positions it as a candidate for further investigation in cancer therapeutics .
Case Study 1: Progestogenic Effects
A clinical study assessed the impact of this compound on women with progesterone receptor-positive tumors. Results indicated a significant reduction in tumor size and improved patient outcomes when administered as part of a combination therapy .
Case Study 2: Inflammatory Response Modulation
In a laboratory setting, the compound was tested on human macrophages exposed to lipopolysaccharide (LPS). The results showed decreased levels of TNF-alpha and IL-6 production compared to control groups, supporting its role as an anti-inflammatory agent .
Research Findings
The biological activity of this compound is primarily mediated through its interaction with specific receptors:
- Progesterone Receptors : Activates PR leading to changes in gene expression related to reproductive health.
- Nuclear Factor-kappa B (NF-kB) : Inhibits NF-kB signaling pathways that are critical for inflammation and immune responses.
- Apoptosis Pathways : Triggers intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential changes.
Scientific Research Applications
Structural Features
The compound features a cyclopenta[a]phenanthrene core structure with specific stereochemistry that influences its biological activity. The presence of ethynyl and methoxy groups enhances its pharmacological properties.
Pharmacological Studies
The compound's structural similarity to other steroid derivatives suggests potential applications in pharmacology:
- Hormonal Regulation : It may act as a modulator of hormonal pathways due to its steroid-like structure. Research indicates that compounds with similar structures can influence estrogen and androgen receptors, which are crucial for various physiological processes.
- Anti-Cancer Properties : Initial studies have shown that certain derivatives can inhibit cancer cell proliferation. For example, compounds with similar configurations have demonstrated anti-proliferative effects on breast and prostate cancer cells.
Biochemical Research
In biochemical assays, this compound can be utilized to study enzyme interactions and metabolic pathways:
- Enzyme Inhibition : The compound may serve as an inhibitor for enzymes involved in steroid metabolism. This could help elucidate metabolic pathways in steroidogenesis.
- Receptor Binding Studies : Its ability to bind to hormone receptors can be investigated to understand receptor-ligand interactions better.
Synthetic Chemistry
The synthesis of this compound can be a valuable exercise in organic chemistry:
- Synthetic Methodologies : Researchers can explore various synthetic routes to produce this compound, contributing to the development of new synthetic strategies for complex molecules.
Case Study 1: Hormonal Modulation
A study published in Journal of Steroid Biochemistry examined the effects of similar compounds on estrogen receptor activity. The findings indicated that modifications in the side chains significantly altered receptor affinity and activity. The implications suggest that (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl could exhibit similar properties .
Case Study 2: Anti-Cancer Activity
Research conducted by Cancer Research reported on the anti-cancer potential of steroid derivatives. Compounds with ethynyl substitutions were found to inhibit cell growth in vitro across several cancer cell lines. The study highlighted the need for further investigation into the specific mechanisms of action .
Data Tables
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group at position 17 undergoes oxidation under controlled conditions. For example:
-
PCC (Pyridinium Chlorochromate) in dichloromethane oxidizes the hydroxyl group to a ketone, forming (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-17-oxo-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
-
Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the hydroxyl group without affecting the ethynyl or methoxy substituents, yielding a 92% product under anhydrous conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCC | CH₂Cl₂, RT, 6h | Ketone | 78% |
| Jones | H₂O/acetone, 0°C | Ketone | 92% |
Nucleophilic Additions to Ethynyl Group
The ethynyl group at position 17 participates in regioselective additions:
-
Hydrohalogenation with HBr in acetic acid produces a vinyl bromide derivative, (17R)-17-bromovinyl-13-ethyl-3-methoxy-... , with >95% regioselectivity .
-
Hydration using HgSO₄/H₂SO₄ forms a ketone via Markovnikov addition, though competing oxidation of the hydroxyl group requires careful pH control.
Cross-Coupling Reactions
The ethynyl group enables catalytic cross-coupling:
-
Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI in triethylamine yields 17-aryl ethynyl derivatives . For example:
| Substrate | Catalyst | Product | Efficiency |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄/CuI | Aryl ethynyl derivative | 85% |
Functional Group Transformations
-
Demethylation : The methoxy group at position 3 undergoes cleavage with BBr₃ in CH₂Cl₂, yielding a phenolic derivative (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxy-... .
-
Esterification : The hydroxyl group reacts with acetyl chloride in pyridine to form an acetate ester, enhancing lipophilicity (logP increases from 3.2 to 4.1).
Stereochemical Considerations
Reactions at stereocenters (e.g., C8, C9, C13) are highly sensitive to conditions:
-
Epimerization at C9 occurs under basic conditions (e.g., NaOH/EtOH), converting the (9S) configuration to (9R) with 40% inversion.
-
Hydrogenation of the ethynyl group over Lindlar catalyst retains the (17R) configuration, yielding a cis-alkene .
Degradation Pathways
-
Photodegradation : UV exposure (254 nm) in methanol induces cleavage of the ethynyl group, forming a diketone derivative as the major product.
-
Acid-catalyzed rearrangement : Treatment with HCl in dioxane rearranges the cyclopenta[a]phenanthrene core, producing a fused quinone structure .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Selectivity | Challenges |
|---|---|---|---|
| Oxidation | PCC, Jones reagent | High | Over-oxidation of ethynyl |
| Sonogashira coupling | Pd/Cu, aryl halides | Moderate | Steric hindrance at C17 |
| Demethylation | BBr₃, CH₂Cl₂ | High | Competing ether cleavage |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Key Positions
The table below highlights structural differences among the target compound and its analogs:
Key Observations:
- C17 Modifications : Ethynyl is retained in most analogs, but its conversion to a sulfate ester () introduces polarity, likely reducing bioavailability .
- C3 Functionalization : Methoxy (target) vs. cyclopentyloxy () affects steric bulk and electronic effects, impacting receptor affinity .
Analytical Data:
- NMR: For the non-deuterated analog (21b-H), ¹H NMR (CDCl₃) shows aromatic protons at δ 7.23 (d, J = 8.7 Hz) and methoxy at δ 3.79 (s) .
- HRMS : The deuterated version (21b) has a calculated [M+H]⁺ of 331.0189, aligning with experimental data .
Preparation Methods
Core Structure Construction
The cyclopenta[a]phenanthrene framework is typically derived from estrone or progesterone derivatives. A common approach involves:
-
Hydrogenation of estrone : Selective reduction of the A-ring double bond using palladium on carbon (Pd/C) under hydrogen gas yields the decahydro structure.
-
Ethylation at C13 : Treatment with ethyl magnesium bromide (EtMgBr) in tetrahydrofuran (THF) introduces the 13-ethyl group, followed by acid quenching to stabilize the intermediate.
Example reaction :
Functionalization at C17
The 17-ethynyl and hydroxyl groups are introduced sequentially:
-
Alkynylation : Reaction with lithium acetylide (HC≡CLi) in liquid ammonia generates the 17-ethynyl moiety.
-
Hydroxylation : Epoxidation with meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening, yields the 17-hydroxyl group.
Key conditions :
Methoxylation at C3
The 3-methoxy group is installed via:
-
Protection of phenolic hydroxyl : Reaction with trimethylsilyl chloride (TMSCl) in pyridine.
-
Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Reaction scheme :
Stereochemical Control and Resolution
Chiral purity is ensured through:
-
Enantioselective hydrogenation : Using (R)-BINAP-ruthenium catalysts to set the 8R and 9S configurations.
-
Crystallization-induced asymmetric transformation : Diastereomeric salts with L-tartaric acid resolve the 13S and 14S centers.
Analytical Characterization
Critical quality control steps include:
-
High-performance liquid chromatography (HPLC) : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water).
-
Nuclear magnetic resonance (NMR) :
-
Mass spectrometry (MS) : Molecular ion peak at m/z 358.5 [M+H]⁺.
Optimization and Scale-Up Challenges
-
Impurity profiling : Byproducts such as 3-desmethoxy and 17-keto derivatives are minimized by controlling reaction pH and temperature.
-
Solvent selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility profiles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Estrone derivation | 72 | 98.5 | High stereochemical fidelity |
| Progesterone route | 65 | 97.2 | Shorter reaction sequence |
| Total synthesis | 42 | 95.8 | No reliance on natural precursors |
Q & A
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators (US) or P1 masks (EU) for particulate filtration in low-exposure scenarios .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, especially during synthesis or purification steps involving volatile solvents .
- Spill Management: Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose of waste via hazardous chemical protocols to prevent environmental release .
Basic: What synthetic routes are documented for this compound, and what are their key steps?
Answer:
A validated route involves:
Acetylation of Precursors: React 3-methoxy-13-methyl-gona-1,3,5(10)-trien-17-one with potassium t-amylate in anhydrous ether/toluene under acetylene gas, yielding the ethynyl intermediate .
Hydrolysis: Treat the intermediate with glacial acetic acid in methanol to achieve the final hydroxylated product .
Critical Parameters:
- Temperature control (0°C during acetylation).
- Purity of acetylene gas to avoid side reactions.
Advanced: How can synthesis yield be optimized while addressing steric hindrance from the ethynyl group?
Answer:
- Catalyst Screening: Test iridium-based catalysts (e.g., Ir(COD)Cl)₂ for stereoselective deoxygenation, which may reduce steric clashes during cyclization .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility. uses ether/toluene, but DMF may improve reaction homogeneity.
- Reaction Time: Extend acetylene gas exposure (beyond 4 hours) to ensure complete ethynylation .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
Answer:
- Multi-Technique Validation:
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental NMR data .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use ether/petroleum ether mixtures to remove acetylated byproducts. Cooling to 0°C enhances crystal formation .
- Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate stereoisomers .
Advanced: How does stereochemistry at C13 and C17 influence biological activity?
Answer:
- Structural Dynamics: The 13-ethyl group enhances hydrophobic interactions with steroid receptors, while the 17-ethynyl group stabilizes hydrogen bonding in active sites (observed in analogous corticosteroids) .
- Activity Assays: Compare binding affinities of diastereomers using radiolabeled receptor studies. For example, (8R,9S) configurations in dexamethasone analogs show 10-fold higher glucocorticoid activity than (8S,9R) .
Advanced: Which analytical techniques are most reliable for confirming structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C23H30O4) with <2 ppm error .
- Vibrational Spectroscopy: Use FT-IR to identify methoxy (2850–2800 cm) and hydroxyl (3600–3200 cm) stretches .
- Single-Crystal XRD: Resolve absolute configuration, particularly for disputed C8 and C9 stereocenters .
Advanced: What conditions destabilize this compound, and how can stability be monitored?
Answer:
- Thermal Degradation: Avoid temperatures >150°C, as decomposition products include toxic NOx and CO gases .
- Light Sensitivity: Store in amber vials under inert gas (N/Ar) to prevent photolytic cleavage of the ethynyl group .
- Stability Testing: Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation peaks .
Basic: What are the optimal storage conditions for long-term stability?
Answer:
- Temperature: Store at room temperature (20–25°C) in sealed, desiccated containers to prevent hydrolysis of the methoxy group .
- Moisture Control: Include silica gel packets in storage vessels to maintain <10% relative humidity .
Advanced: How can researchers design experiments to assess reactivity under catalytic conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
